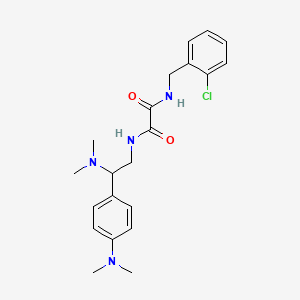
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Paper details the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media, followed by a reaction with electrophiles such as ethyl bromide or benzyl chloride in the presence of a base (NaH) and a polar aprotic solvent (DMF). This method could potentially be adapted for the synthesis of the compound , considering the similarities in the chemical structure, particularly the presence of dimethylamino groups and a chlorobenzyl moiety.
Molecular Structure Analysis
The molecular structure of the compounds synthesized in paper was elucidated using H-NMR, IR, and mass spectral data. These techniques are crucial for confirming the structure of organic compounds, including the one being analyzed. The presence of dimethylamino groups and a chlorobenzyl component in the compound of interest suggests that similar spectral data would be relevant for its structural analysis.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide," paper does mention the antagonism of a related compound at NMDA receptor subtypes. This implies that the compound may also interact with biological receptors and could be analyzed for similar activity. The chemical reactivity of such compounds is often related to their biological function, and thus, understanding their interactions with biological targets is an important aspect of their chemical analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For instance, the presence of dimethylamino groups could affect the compound's basicity, solubility, and ability to form hydrogen bonds. The chlorobenzyl moiety could contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The properties of the synthesized compounds in paper , such as their biological activity against bacteria and enzyme inhibition potential, suggest that the compound may also exhibit similar properties, which would be important to analyze.
科学的研究の応用
Synthesis and Biological Screening
Researchers have synthesized derivatives of N-dimethylphenyl substituted N-ethyl/benzyl compounds, focusing on their potential biological applications. These compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria and assessed for enzyme inhibition capabilities against lipoxygenase and chymotrypsin enzymes, demonstrating moderate to good activities in these contexts (Aziz‐ur‐Rehman et al., 2014).
Nonlinear Optical Absorption
Another study focused on the synthesis of novel chalcone derivative compounds, including those with dimethylamino phenyl groups, to investigate their third-order nonlinear optical properties. These properties are critical for applications in optical device technologies such as optical limiters, highlighting the compound's potential in the field of materials science (Rahulan et al., 2014).
Polymer Science
In the realm of polymer science, a study described the synthesis and characterization of a cationic polymer that transitions to a zwitterionic form upon irradiation. This polymer demonstrated the ability to condense and release double-strand DNA, showcasing its utility in biotechnology and materials science for controlled delivery and release mechanisms (Sobolčiak et al., 2013).
Agricultural Chemistry
Agricultural chemistry research has also been conducted on methylene group modifications of certain acetamides, revealing their potential as broad-spectrum insecticides. These studies contribute to the development of new chemical agents for pest management, underscoring the agricultural applications of similar compounds (Samaritoni et al., 1999).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-25(2)17-11-9-15(10-12-17)19(26(3)4)14-24-21(28)20(27)23-13-16-7-5-6-8-18(16)22/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMWSWDWAHONJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

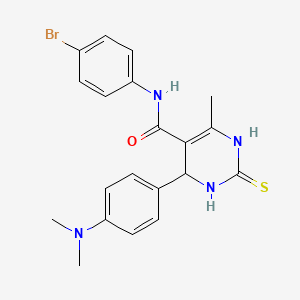
![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)



![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)
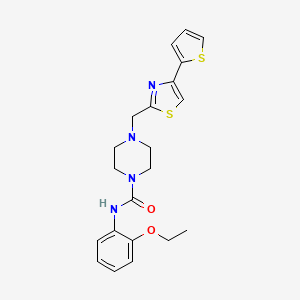
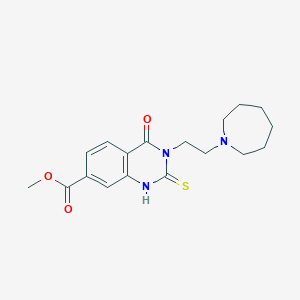
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)
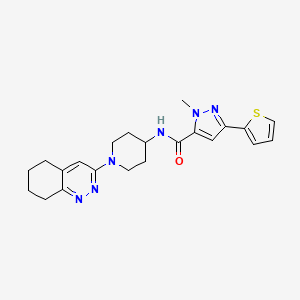
![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)